2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide
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Description
Pyrazole and isoxazole derivatives are compounds of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in drug development. Although the specific compound is not directly addressed in available literature, compounds with similar structures have been synthesized and studied, shedding light on potential synthesis routes, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of pyrazole and isoxazole derivatives often involves cyclization reactions, where precursor molecules undergo condensation to form the heterocyclic core. For example, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substitutions at positions 1 and 3 with various substituted acetamides, indicating a potential route that could be adapted for the target compound (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. Boechat et al. (2011) provided structural analysis of similar compounds, highlighting the importance of hydrogen bonding and molecular conformation in determining the stability and reactivity of these molecules (Boechat et al., 2011).
Chemical Reactions and Properties
Pyrazole and isoxazole compounds participate in various chemical reactions, including substitutions and additions, influenced by the presence of functional groups. The reactivity can be tailored by modifying these groups, as demonstrated in studies on derivatives with potential anti-inflammatory and antioxidant activities (Chkirate et al., 2019).
Mechanism of Action
properties
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O2/c1-5-3-7(18-21-5)16-8(20)4-19-6(2)9(12)10(17-19)11(13,14)15/h3H,4H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVYQTMNIRPFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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